N,N'-ethane-1,2-diylbis(1,3-dimethyl-1H-pyrazole-4-carboxamide)
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Overview
Description
N~4~-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The reaction conditions often require the presence of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings.
Scientific Research Applications
N~4~-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N4-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carboxamide
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
N~4~-(2-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}ETHYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its dual pyrazole rings, which confer distinct chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C14H20N6O2 |
---|---|
Molecular Weight |
304.35 g/mol |
IUPAC Name |
N-[2-[(1,3-dimethylpyrazole-4-carbonyl)amino]ethyl]-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H20N6O2/c1-9-11(7-19(3)17-9)13(21)15-5-6-16-14(22)12-8-20(4)18-10(12)2/h7-8H,5-6H2,1-4H3,(H,15,21)(H,16,22) |
InChI Key |
XTGFIEWVXZKALP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)NCCNC(=O)C2=CN(N=C2C)C)C |
Origin of Product |
United States |
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